molecular formula C8H4BrFO2 B3043394 2-Bromo-6-fluorobenzofuran-3(2H)-one CAS No. 857062-40-9

2-Bromo-6-fluorobenzofuran-3(2H)-one

Cat. No. B3043394
CAS RN: 857062-40-9
M. Wt: 231.02 g/mol
InChI Key: PHDSNZATGKPQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO2. It is a heterocyclic aromatic organic compound that is used in various scientific research applications. This compound is known for its unique chemical properties, including its ability to act as an inhibitor for certain enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzofuran-3(2H)-one involves the inhibition of certain enzymes. This compound acts as a competitive inhibitor for enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, the concentration of neurotransmitters such as acetylcholine is increased, resulting in improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-6-fluorobenzofuran-3(2H)-one are primarily related to its ability to inhibit certain enzymes. This compound has been shown to improve cognitive function in animal models by increasing the concentration of neurotransmitters such as acetylcholine. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Bromo-6-fluorobenzofuran-3(2H)-one in lab experiments is its ability to act as a competitive inhibitor for certain enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs that target these enzymes. However, one of the limitations of using this compound is its toxicity. It is important to use proper safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research involving 2-Bromo-6-fluorobenzofuran-3(2H)-one. One of the primary directions is the development of new drugs that target the enzymes inhibited by this compound. Another direction is the study of the anti-inflammatory and anti-cancer properties of this compound. Additionally, researchers may investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-Bromo-6-fluorobenzofuran-3(2H)-one is a chemical compound with unique chemical properties that make it useful in various scientific research applications. Its ability to act as an inhibitor for certain enzymes makes it a valuable tool for studying the role of these enzymes in various diseases. While there are limitations to using this compound in lab experiments, its potential for the development of new drugs and treatments makes it an important area of research for the future.

Scientific Research Applications

2-Bromo-6-fluorobenzofuran-3(2H)-one has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It is used as an inhibitor for certain enzymes that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-bromo-6-fluoro-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSNZATGKPQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluorobenzofuran-3(2H)-one
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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